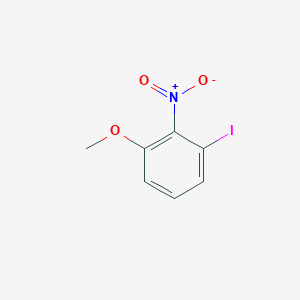

3-Iodo-2-nitroanisole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

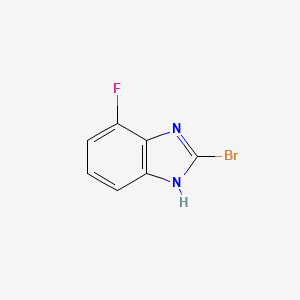

3-Iodo-2-nitroanisole is a chemical compound with the CAS Number: 725266-66-0 . Its molecular weight is 279.03 . The IUPAC name for this compound is 1-iodo-3-methoxy-2-nitrobenzene . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of 3-Iodo-2-nitroanisole can be represented by the InChI code: 1S/C7H6INO3/c1-12-6-4-2-3-5 (8)7 (6)9 (10)11/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

As mentioned in the synthesis analysis, 3-iodoanisole can undergo nitration to produce 3-iodo-4-nitroanisole . The rate of this reaction was studied as a function of nitrous acid concentration .Physical And Chemical Properties Analysis

3-Iodo-2-nitroanisole is a solid at room temperature . It has a boiling point of 81-83°C . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Nitration and Reaction Mechanisms

Nitration of 3-iodoanisole, closely related to 3-iodo-2-nitroanisole, has been studied extensively. Butler and Sanderson (1975) found that nitration of 3-iodoanisole in the presence of nitrous acid results in products including 3-nitroanisole, 3-iodo-4-nitroanisole, and 3,6-di-iodo-4-nitroanisole, revealing insights into the reaction mechanism of nitrodeiodination (Butler & Sanderson, 1975).

Radioactive Labeling

Tejedor and Ballesta (1983) described a system for radioactive labeling of compounds, using p-nitroanisole as a model, to create 2-[125I]iodo-4-nitroanisole. This compound has been used as a photoactive reagent for labeling proteins, demonstrating its potential in biochemical research (Tejedor & Ballesta, 1983).

Molecular Structure Analysis

Garden et al. (2004) explored the three-dimensional aggregation of 2-hydroxy-3-iodo-5-nitrobenzaldehyde, a compound structurally related to 3-iodo-2-nitroanisole. They highlighted the molecular interactions like C-H...O hydrogen bonds and iodo-nitro interactions, contributing to our understanding of molecular structure in similar compounds (Garden et al., 2004).

Electrochemical Characteristics

A comprehensive study by Núñez-Vergara et al. (2002) on the electrochemical characteristics of nitroanisole isomers, including 2-nitroanisole, highlighted their kinetic characteristics and free radical formation. This research contributes to the understanding of the electrochemical behavior of nitroanisole compounds (Núñez-Vergara et al., 2002).

Spectroscopic Studies

Spectroscopic investigations, as shown by Pandiarajan et al. (1994), provide insights into the structural and electronic properties of substituted anisoles. These studies, including 4-nitroanisole and its derivatives, contribute to the understanding of the behavior of similar compounds under various conditions (Pandiarajan et al., 1994).

Supramolecular Structures

Research by Garden et al. (2002) on compounds like 2,6-diiodo-4-nitroanisole, which shares similarities with 3-iodo-2-nitroanisole, has revealed the interplay of hydrogen bonds, iodo-nitro interactions, and pi-pi stacking interactions. These studies contribute to the knowledge of supramolecular structures in related compounds (Garden et al., 2002).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-iodo-3-methoxy-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINUUFLGNUBQLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)I)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-3-methoxy-2-nitrobenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2779223.png)

![3-benzyl-2-ethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2779227.png)

![{8-Methyl-5-oxaspiro[3.5]nonan-8-yl}methanamine](/img/structure/B2779228.png)

![2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B2779230.png)

![(4Ar,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylic acid](/img/structure/B2779231.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2779233.png)

![2-((4-allyl-5-((benzo[d]thiazol-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2779237.png)

![2-Chloro-1-[4-[(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B2779246.png)